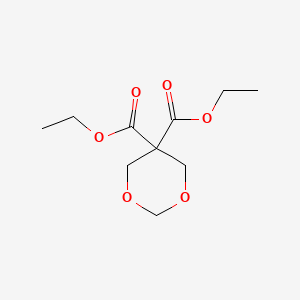

Diethyl 1,3-dioxane-5,5-dicarboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

51335-73-0 |

|---|---|

Molecular Formula |

C10H16O6 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

diethyl 1,3-dioxane-5,5-dicarboxylate |

InChI |

InChI=1S/C10H16O6/c1-3-15-8(11)10(9(12)16-4-2)5-13-7-14-6-10/h3-7H2,1-2H3 |

InChI Key |

NEYIRNXLWXSWAM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(COCOC1)C(=O)OCC |

Origin of Product |

United States |

Methodologies for the Synthesis of Diethyl 1,3 Dioxane 5,5 Dicarboxylate and Its Substituted Analogues

Classical Condensation and Acetalization Pathways for 1,3-Dioxane (B1201747) Ring Formation

The traditional and most fundamental route to Diethyl 1,3-dioxane-5,5-dicarboxylate involves a two-stage process. The first stage is the synthesis of the crucial 1,3-diol intermediate, Diethyl bis(hydroxymethyl)malonate. The second stage is the cyclization of this intermediate with a carbonyl compound through an acid-catalyzed acetalization reaction to form the final 1,3-dioxane ring. thieme-connect.de

The synthesis of the precursor, Diethyl bis(hydroxymethyl)malonate, begins with Diethyl malonate. chempedia.info In a base-catalyzed reaction, typically using a mild base like potassium bicarbonate, Diethyl malonate reacts with two equivalents of formaldehyde (B43269). chempedia.infoorgsyn.org This reaction is a double hydroxymethylation at the central active methylene (B1212753) carbon of the malonic ester. orgsyn.org The procedure for this synthesis has been well-documented and optimized for laboratory scales. chempedia.infoorgsyn.org

Once Diethyl bis(hydroxymethyl)malonate is obtained, the 1,3-dioxane ring is formed by condensation with an aldehyde or a ketone. thieme-connect.de This reaction is a classic acetalization, which requires an acid catalyst to proceed. The mechanism involves the protonation of the carbonyl oxygen of the aldehyde or ketone, followed by nucleophilic attack from the hydroxyl groups of the 1,3-diol. Subsequent dehydration leads to the formation of the stable six-membered cyclic acetal (B89532), or 1,3-dioxane. The removal of water is often necessary to drive the equilibrium towards the product. thieme-connect.de The choice of the carbonyl compound (R¹C(O)R²) determines the substitution at the C2 position of the final dioxane ring.

Table 1: Representative Conditions for the Synthesis of the Precursor, Diethyl bis(hydroxymethyl)malonate

| Parameter | Condition | Reference |

| Starting Material | Diethyl malonate | orgsyn.org |

| Reagent | Formaldehyde (aqueous solution) | orgsyn.org |

| Catalyst | Potassium bicarbonate (K₂CO₃) | chempedia.infoorgsyn.org |

| Temperature | 25–30°C | orgsyn.org |

| Notes | The reaction is typically exothermic and requires cooling to maintain the specified temperature range. The product is often isolated after extraction and can be used without extensive purification in the next step. chempedia.info |

Innovations in Catalytic Synthesis of this compound

While classical acid catalysis is effective, modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign catalytic systems. These innovations are broadly categorized into homogeneous and heterogeneous approaches.

Homogeneous catalysis for 1,3-dioxane formation involves catalysts that are in the same phase as the reactants, typically in a liquid solution. Brønsted acids such as p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄) are commonly employed due to their low cost and effectiveness. thieme-connect.de However, these strong acids can sometimes lead to side reactions or require harsh conditions.

More recent innovations have explored the use of milder catalysts. Boric acid, for instance, has been successfully used as an efficient and less corrosive catalyst for the synthesis of related 1,3-dioxane-4,6-diones from malonic acid and ketones. heteroletters.org Lewis acids also play a significant role. Catalytic amounts of metal salts like zinc chloride (ZnCl₂), lithium chloride (LiCl), or calcium chloride (CaCl₂), often used in saturated aqueous solutions, can effectively promote acetalization while offering different reactivity profiles and potentially enhancing stereoselectivity. acs.orgacs.org

Heterogeneous catalysis offers significant advantages, particularly for industrial applications, as the catalyst is in a different phase from the reaction mixture, allowing for easy separation and recycling. rsc.org For the synthesis of 1,3-dioxanes, which can be viewed as a product of the Prins cyclization, solid acid catalysts are particularly relevant. rsc.org

Mesoporous materials such as ZnAlMCM-41 have been investigated as highly effective and reusable solid acid catalysts for the Prins cyclization of olefins with formaldehyde to produce 1,3-dioxanes with high selectivity. rsc.org These catalysts possess a high surface area and tunable acidic sites, which contribute to their catalytic efficiency. Although not specifically documented for this compound, the application of such recyclable, ecofriendly solid acids represents a significant advancement over traditional homogeneous systems. Other microporous catalysts like zeolites (USY, Hβ, HZSM-5) have also been used for similar transformations. rsc.org

Table 2: Comparison of Catalytic Approaches for 1,3-Dioxane Ring Formation

| Catalyst Type | Examples | Phase | Advantages | Disadvantages | Reference |

| Homogeneous Brønsted Acid | H₂SO₄, p-TsOH | Liquid | Low cost, effective | Corrosive, difficult to separate from product | thieme-connect.de |

| Homogeneous Lewis Acid | ZnCl₂, CaCl₂ | Liquid | Milder conditions, can influence stereoselectivity | Can require specific solvent systems (e.g., sat. aq. solution) | acs.orgacs.org |

| Heterogeneous Solid Acid | ZnAlMCM-41, Zeolites | Solid | Reusable, easy separation, environmentally friendly | May require higher temperatures or specific catalyst preparation | rsc.org |

Stereoselective and Enantioselective Synthetic Routes to Chiral Diethyl 1,3-Dioxane-5,5-Dicarboxylates

The synthesis of chiral Diethyl 1,3-dioxane-5,5-dicarboxylates requires precise control over the stereochemistry during the ring-forming reaction. This can be achieved through diastereoselective or enantioselective strategies. While specific literature on the asymmetric synthesis of the title compound is limited, general principles for creating chiral 1,3-dioxanes are well-established.

A diastereoselective synthesis can be employed when the carbonyl compound or the 1,3-diol precursor already contains a stereocenter. For instance, the reaction of Diethyl bis(hydroxymethyl)malonate with a chiral aldehyde can lead to the formation of diastereomeric 1,3-dioxanes. Furthermore, the relative stereochemistry of new stereocenters can be controlled. For example, in the synthesis of 2,5-disubstituted 1,3-dioxanes, high trans selectivity has been achieved by conducting the acetalization in saturated aqueous solutions of Lewis acids like CaCl₂. acs.orgacs.org This approach leverages thermodynamic control to favor the more stable diastereomer.

Enantioselective synthesis aims to produce a single enantiomer from achiral precursors. This is typically accomplished using a chiral catalyst. Modern catalytic methods offer powerful tools for this purpose:

Organocatalysis : Chiral amines or phosphoric acids can catalyze reactions like oxa-Michael additions, which can be a key step in forming the dioxane ring, thereby inducing enantioselectivity. researchgate.net

Transition Metal Catalysis : Chiral metal complexes are widely used for asymmetric transformations. For example, a bimetallic system combining Rhodium(II) and a chiral N,N'-dioxide-Samarium(III) complex has been developed for the highly enantioselective synthesis of related chiral 1,3-dioxepines via a tandem cycloaddition reaction. nih.govsemanticscholar.org Such advanced catalytic systems could potentially be adapted for the asymmetric synthesis of 1,3-dioxanes.

Table 3: Strategies for Stereoselective Synthesis of Substituted 1,3-Dioxanes

| Strategy | Approach | Outcome | Example Method | Reference |

| Diastereoselective | Use of chiral starting materials or control of relative stereochemistry. | Formation of one diastereomer in excess. | Acetalization in saturated aqueous Lewis acid solutions to favor trans products. | acs.orgacs.org |

| Enantioselective | Use of a chiral catalyst with achiral starting materials. | Formation of one enantiomer in excess (high enantiomeric excess, ee). | Organocatalytic domino reactions or asymmetric cycloadditions using chiral metal complexes. | researchgate.netnih.govsemanticscholar.org |

Scalable Synthetic Protocols for Research and Industrial Applications

For both large-scale laboratory research and industrial production, synthetic protocols must be efficient, cost-effective, and robust. The synthesis of this compound can be adapted for scalability by focusing on several key aspects.

Chemical Reactivity and Mechanistic Transformations of Diethyl 1,3 Dioxane 5,5 Dicarboxylate

Reactions Involving the Diester Functionality at C-5

The geminal diester arrangement at the C-5 position is electronically similar to diethyl malonate, a widely used reagent in organic synthesis. Consequently, the reactivity of this part of the molecule is expected to mirror that of malonic esters, primarily involving reactions at the electrophilic carbonyl centers of the ester groups.

Transesterification and Ester Exchange Reactions

Diethyl 1,3-dioxane-5,5-dicarboxylate is anticipated to undergo transesterification in the presence of an alcohol under either acidic or basic catalysis. This reaction involves the substitution of the ethoxy groups of the diester with the alkoxy group from the reacting alcohol.

Under basic conditions, the reaction is typically initiated by an alkoxide, which acts as a nucleophile, attacking one of the ester carbonyls. The resulting tetrahedral intermediate then collapses, eliminating an ethoxide ion to form the new ester. In an acidic environment, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by a neutral alcohol molecule.

While specific studies detailing the transesterification of this compound are scarce, the reaction is a well-documented transformation for a wide array of diesters. For example, the synthesis of polyesters often relies on the transesterification of dimethyl terephthalate (B1205515) with diols like ethylene (B1197577) glycol. The efficiency and rate of such reactions are highly dependent on the catalyst and reaction conditions.

| Diester Substrate | Alcohol | Catalyst | Temperature (°C) | Product |

|---|---|---|---|---|

| Dimethyl terephthalate | Ethylene glycol | Zinc acetate | 180-200 | Bis(2-hydroxyethyl) terephthalate |

| Diethyl malonate | Benzyl (B1604629) alcohol | Sodium ethoxide | 80 | Dibenzyl malonate |

| Dimethyl adipate | 1,4-Butanediol | Titanium(IV) isopropoxide | 160-180 | Poly(butylene adipate) |

Nucleophilic Additions and Condensations

The ester carbonyls of this compound are susceptible to nucleophilic attack, leading to a variety of addition and condensation products. A particularly relevant transformation for this class of compounds is the condensation with urea (B33335) or thiourea (B124793) to form heterocyclic structures. Drawing a parallel with diethyl malonate, it is expected that this compound can react with urea in the presence of a strong base, such as sodium ethoxide, to yield a barbiturate (B1230296) derivative where the 1,3-dioxane (B1201747) ring is retained as a substituent at the 5-position of the barbituric acid ring.

Furthermore, while the C-5 carbon of the title compound lacks the acidic protons necessary for a direct Knoevenagel condensation, derivatives of this compound could participate in such reactions. The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound.

| Malonate Derivative | Reagent | Base/Catalyst | Product Type |

|---|---|---|---|

| Diethyl malonate | Urea | Sodium ethoxide | Barbituric acid |

| Diethyl ethylmalonate | Thiourea | Sodium ethoxide | 5-Ethylthiobarbituric acid |

| Diethyl malonate | Benzaldehyde | Piperidine/Acetic acid | Diethyl benzylidenemalonate |

Reactivity of the 1,3-Dioxane Ring System

The 1,3-dioxane ring is a cyclic acetal (B89532), which is generally stable in neutral to basic media but is labile under acidic conditions. This characteristic allows for its use as a protecting group in organic synthesis.

Ring-Opening Reactions and Their Controlled Manipulation

The primary reaction of the 1,3-dioxane ring is acid-catalyzed hydrolysis, which results in the cleavage of the acetal linkage to regenerate the parent diol and carbonyl compound. For this compound, hydrolysis would yield 2,2-bis(ethoxycarbonyl)-1,3-propanediol and formaldehyde (B43269).

The mechanism proceeds through protonation of one of the ring oxygens, followed by C-O bond cleavage to form a resonance-stabilized oxocarbenium ion. This intermediate is subsequently trapped by water to form a hemiacetal, which then decomposes to the final products. The rate of this hydrolysis can be influenced by substituents on the dioxane ring; for instance, 5,5-disubstituted-1,3-dioxanes tend to hydrolyze more slowly than their unsubstituted counterparts due to steric hindrance. thieme-connect.de

The ring-opening can be manipulated to yield different products by employing specific reagents. For example, reductive cleavage using reagents like diisobutylaluminium hydride (DIBAL-H) can lead to the formation of a mono-protected diol, offering a pathway to selectively modify one of the hydroxyl groups.

| 1,3-Dioxane Derivative | Reagent(s) | Product Type |

|---|---|---|

| 2-Phenyl-1,3-dioxane | H₃O⁺ | Benzaldehyde, 1,3-Propanediol |

| 4-Benzyloxymethyl-1,3-dioxane | DIBAL-H | 3-Benzyloxy-2-(hydroxymethyl)propan-1-ol |

| 2,2-Dimethyl-1,3-dioxane | ZnCl₂ / Ac₂O | 3-Acetoxy-3-methylbutyl acetate |

Transformations of the Acetal/Ketal Center

The C-2 position of the 1,3-dioxane ring is the acetal carbon and is the most reactive site within the ring towards electrophiles, especially after protonation. While this compound itself has an unsubstituted C-2 position (formally derived from formaldehyde), derivatives with substituents at this position can undergo a range of transformations. These reactions often involve the formation of an oxocarbenium ion intermediate, which can then be attacked by various nucleophiles.

Elucidating Reaction Mechanisms Through Kinetic and Isotopic Studies

Understanding the detailed mechanisms of the reactions of this compound can be achieved through kinetic analysis and isotopic labeling studies. Although specific data for this molecule are not available, the principles from related systems provide a clear framework for such investigations.

Kinetic Studies are instrumental in determining the rate-determining step of a reaction. For the acid-catalyzed hydrolysis of the 1,3-dioxane ring, the reaction rate is typically dependent on the concentrations of both the acetal and the acid, supporting a mechanism that involves protonation of the substrate in a pre-equilibrium step. The influence of substituents on the reaction rate can provide insights into the electronic and steric nature of the transition state. The observed slower hydrolysis of 5,5-disubstituted 1,3-dioxanes is a testament to the impact of steric effects on the reaction kinetics. thieme-connect.de

Isotopic Studies offer a powerful method to trace the movement of atoms throughout a reaction. rsc.org For instance, conducting the hydrolysis of the 1,3-dioxane ring in water enriched with the 18O isotope (H₂18O) can definitively establish which carbon-oxygen bond is broken. cdnsciencepub.com If the 18O atom is incorporated into the resulting diol, it confirms the cleavage of the bond between the acetal carbon (C-2) and the ring oxygen.

Furthermore, the Kinetic Isotope Effect (KIE) , observed by comparing the reaction rates of isotopically substituted molecules, can provide detailed information about the transition state. wikipedia.org A significant solvent isotope effect (a slower reaction rate in D₂O compared to H₂O) in the hydrolysis of an acetal is strong evidence for the involvement of a proton transfer in the rate-determining step of the reaction. acs.org

| Study Type | Technique | Information Gained | Example System |

|---|---|---|---|

| Kinetic Study | pH-rate profile | Determination of catalytic pathway (e.g., specific vs. general acid catalysis) | Hydrolysis of substituted 2-phenyl-1,3-dioxanes |

| Isotopic Labeling | ¹⁸O-labeling | Identification of bond cleavage site | Acetal formation and hydrolysis cdnsciencepub.com |

| Kinetic Isotope Effect | Solvent Isotope Effect (kH₂O/kD₂O) | Involvement of proton transfer in the rate-determining step | Hydrolysis of acetaldehyde (B116499) diethyl acetal acs.org |

Functional Group Interconversions on the this compound Scaffold

The chemical reactivity of this compound is primarily governed by its two key functional groups: the diester moiety at the C5 position and the cyclic acetal (dioxane ring). These sites allow for a range of selective transformations, enabling the conversion of the molecule into various other compounds. The stability of the 1,3-dioxane ring under neutral to basic conditions allows for selective manipulation of the ester groups, while the lability of the acetal in acidic media provides a route to deprotection and further modification of the core structure.

Transformations of the Ester Groups

The two ethyl ester functionalities are susceptible to nucleophilic acyl substitution and reduction, providing pathways to corresponding diols and dicarboxylic acids.

Reduction to Diols

The concurrent reduction of both ester groups on the this compound scaffold leads to the formation of a core diol structure, (1,3-dioxan-5,5-diyl)dimethanol. This transformation is typically accomplished using powerful hydride-based reducing agents.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to primary alcohols. ic.ac.uk The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere. researchgate.net The stoichiometry requires at least two equivalents of hydride to reduce both ester groups. The reaction proceeds rapidly and is often performed at room temperature or below. ic.ac.uk

Table 1: Reduction of this compound

| Reactant | Product | Reagents & Conditions | Description |

| This compound | (1,3-dioxan-5,5-diyl)dimethanol | 1. LiAlH₄ 2. Anhydrous diethyl ether or THF 3. Aqueous workup | A robust reduction of the diester to a diol, while preserving the dioxane ring structure. |

Hydrolysis to Dicarboxylic Acids

The ester groups can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. This saponification reaction yields 1,3-dioxane-5,5-dicarboxylic acid.

Base-catalyzed hydrolysis is typically performed using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with a co-solvent like ethanol (B145695) to ensure miscibility. The reaction mixture is heated to drive the reaction to completion. Subsequent acidification of the resulting dicarboxylate salt solution precipitates the dicarboxylic acid. The 1,3-dioxane ring is stable under these basic conditions. thieme-connect.de While specific kinetic data for this compound is not widely published, the hydrolysis of similar dicarboxylic esters has been studied extensively.

Table 2: Hydrolysis of this compound

| Reactant | Product | Reagents & Conditions | Description |

| This compound | 1,3-Dioxane-5,5-dicarboxylic acid | 1. NaOH (aq) or KOH (aq) / Ethanol 2. Heat 3. HCl (aq) or H₂SO₄ (aq) | Saponification of the ester groups to form the corresponding dicarboxylic acid. |

Interconversions involving the Dioxane Ring

Acid-Catalyzed Hydrolysis (Deprotection)

The 1,3-dioxane ring functions as a cyclic acetal, which is a protecting group for a 1,3-diol. Acetal groups are known to be stable in basic, reductive, and oxidative environments but are readily cleaved under acidic conditions. thieme-connect.de

The acid-catalyzed hydrolysis of this compound results in the cleavage of the dioxane ring to yield Diethyl 2,2-bis(hydroxymethyl)malonate and formaldehyde. This reaction is typically carried out in a mixture of water and an organic co-solvent (such as acetone (B3395972) or THF) with a catalytic amount of a strong acid like hydrochloric acid or sulfuric acid. thieme-connect.deorganic-chemistry.org It is noteworthy that 5,5-disubstituted 1,3-dioxanes exhibit considerable stability towards acidic hydrolysis compared to less substituted analogues, which may necessitate more stringent conditions for complete deprotection. thieme-connect.de This selective lability is a cornerstone of its use in multistep organic synthesis. researchgate.net

Table 3: Acid-Catalyzed Hydrolysis of the Dioxane Ring

| Reactant | Products | Reagents & Conditions | Description |

| This compound | Diethyl 2,2-bis(hydroxymethyl)malonate and Formaldehyde | H₃O⁺ (e.g., aq. HCl, aq. H₂SO₄) Water/Organic co-solvent (e.g., acetone) | Cleavage of the acetal protecting group to reveal the 1,3-diol functionality. |

Applications of Diethyl 1,3 Dioxane 5,5 Dicarboxylate As a Synthon in Advanced Organic Synthesis

Utilization in the Construction of Diverse Heterocyclic Systems

The synthesis of heterocyclic compounds frequently relies on the reactivity of 1,3-dicarbonyl compounds. These substrates serve as versatile precursors for a wide array of ring systems through condensation reactions with various dinucleophiles.

Synthesis of Nitrogen-Containing Heterocycles

In theory, Diethyl 1,3-dioxane-5,5-dicarboxylate could serve as a masked malonate equivalent in the synthesis of nitrogen-containing heterocycles such as pyrimidines, pyridines, and barbiturates. The general synthetic strategies for these heterocycles often involve the condensation of a 1,3-dicarbonyl compound with reagents like urea (B33335), guanidine, or amidines.

For instance, the Biginelli and Hantzsch reactions are classic examples of multicomponent reactions that utilize β-dicarbonyl compounds to construct dihydropyrimidinones and dihydropyridines, respectively. However, no specific literature could be found that employs this compound in these or similar reactions. The stability of the dioxane ring might necessitate harsh deprotection conditions that could be incompatible with the desired cyclization pathways or the functional groups present on other reactants.

Access to Oxygen-Containing Heterocycles

Similarly, the synthesis of oxygen-containing heterocycles like pyrans and furans often involves 1,3-dicarbonyl compounds. The Paal-Knorr furan (B31954) synthesis, for example, typically proceeds from a 1,4-dicarbonyl compound, which can sometimes be generated in situ from a 1,3-dicarbonyl precursor.

While this compound possesses the core structure that could potentially be elaborated into such heterocyclic systems, no documented examples of its direct application in these syntheses were identified.

Strategic Role in Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient processes that combine three or more reactants in a single step to form a complex product. As mentioned, reactions like the Biginelli and Hantzsch syntheses are prominent MCRs that utilize 1,3-dicarbonyl compounds. The potential for this compound to act as a protected and perhaps more selectively reacting component in such transformations is conceivable. This could offer advantages in terms of controlling side reactions or introducing the malonate functionality at a later, more strategic point in a synthetic sequence. Nevertheless, the published literature does not currently provide evidence of its use in this capacity.

Precursor in the Total Synthesis of Complex Molecular Architectures and Bio-Active Compounds

The total synthesis of natural products and bioactive compounds often requires the use of specialized building blocks that allow for the controlled and stereoselective introduction of functional groups. A protected malonate derivative like this compound could, in principle, be a useful tool in this context. It could serve as a linchpin in a convergent synthesis or as a key component for constructing a specific fragment of a larger molecule. Despite this potential, a thorough review of the literature on total synthesis did not reveal any instances where this compound was employed as a key starting material or intermediate.

Development of Novel Reagents and Chemical Auxiliaries Derived from this compound

The functional groups present in this compound—the ester moieties and the dioxane ring—could theoretically be modified to create novel reagents or chiral auxiliaries. For example, reduction of the esters to alcohols or conversion to other functional groups could lead to new bifunctional ligands or synthons. However, there is no evidence in the current body of scientific literature to suggest that this compound has been utilized for the development of such chemical tools.

Structural Elucidation and Conformational Analysis in Academic Research

Advanced Spectroscopic Characterization Methods for Detailed Structural Assignment

Spectroscopic methods are fundamental to the structural elucidation of Diethyl 1,3-dioxane-5,5-dicarboxylate, offering insights into the connectivity of atoms and their spatial arrangement.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the nuclei within the molecule.

In the ¹H NMR spectrum, the chemical shifts of the protons on the dioxane ring are particularly informative. The protons at the C4 and C6 positions typically appear as distinct signals due to their axial and equatorial orientations in the preferred chair conformation. The coupling constants between these protons can provide further evidence for the chair-like structure. The methylene (B1212753) protons of the ethyl groups of the dicarboxylate substituents would be expected to show a quartet, coupled to the methyl protons which would appear as a triplet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the C2, C4/C6, and C5 carbons of the dioxane ring are characteristic of the 1,3-dioxane (B1201747) system. The carbonyl carbons of the ester groups would appear at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 (CH₂) | ~4.8 | Singlet | - |

| H-4, H-6 (axial) | ~3.9 | Doublet | ~11 |

| H-4, H-6 (equatorial) | ~4.1 | Doublet | ~4 |

| -OCH₂CH₃ | ~4.2 | Quartet | ~7 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~94 |

| C-4, C-6 | ~67 |

| C-5 | ~50 |

| C=O | ~170 |

| -OCH₂CH₃ | ~62 |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure.

Common fragmentation pathways for 1,3-dioxane derivatives involve the cleavage of the dioxane ring. For this compound, characteristic fragments would likely arise from the loss of the ethoxycarbonyl groups, as well as cleavage of the C-O bonds within the dioxane ring.

X-ray Crystallographic Studies for Solid-State Conformation and Intermolecular Interactions

Table 3: Crystallographic Data for the Related Compound Diethyl 2-(4-chlorophenyl)-1,3-dioxane-5,5-dicarboxylate. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.905(3) |

| b (Å) | 9.194(4) |

| c (Å) | 13.094(5) |

| α (°) | 99.928(4) |

| β (°) | 105.341(4) |

| γ (°) | 109.283(4) |

| Volume (ų) | 825.1(6) |

Investigation of Conformational Dynamics and Ring Fluxionality

The 1,3-dioxane ring is not static and can undergo conformational changes, most notably the chair-to-chair interconversion. For 5,5-disubstituted 1,3-dioxanes, this process is of particular interest as it does not involve the flipping of substituents from axial to equatorial positions. However, the presence of the two ester groups at the C5 position can influence the energy barrier of this ring inversion.

Variable-temperature NMR studies can be used to investigate the conformational dynamics of this compound. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier for the chair-to-chair interconversion.

Chirality and Stereochemical Aspects of Substituted Diethyl 1,3-Dioxane-5,5-Dicarboxylates

This compound itself is an achiral molecule as it possesses a plane of symmetry passing through C2 and C5. However, the introduction of substituents at other positions of the dioxane ring can lead to the formation of chiral centers and the existence of stereoisomers.

For instance, the synthesis of chiral 1,3-dioxane derivatives is an active area of research. The stereochemistry of such substituted derivatives is often investigated using NMR methods, where the presence of chiral centers can lead to the diastereotopicity of otherwise equivalent protons, resulting in more complex NMR spectra.

Computational and Theoretical Investigations of Diethyl 1,3 Dioxane 5,5 Dicarboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of Diethyl 1,3-dioxane-5,5-dicarboxylate. These calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for predicting its reactivity.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. For this compound, the MEP map would highlight electronegative regions, primarily around the oxygen atoms of the carbonyl groups in the ethyl ester moieties and the dioxane ring, as potential sites for electrophilic attack. Conversely, electropositive regions would indicate sites susceptible to nucleophilic attack.

Reactivity descriptors, derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, can be calculated to provide a more quantitative prediction of reactivity. These descriptors help in identifying which atoms within the molecule are most likely to participate in chemical reactions.

Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar organic molecules.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

The flexible six-membered dioxane ring and the two ethyl ester substituents of this compound give rise to a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful computational technique used to explore these different conformations and their relative stabilities over time. springernature.com

Furthermore, MD simulations are invaluable for studying solvation effects. The interaction of this compound with solvent molecules can have a profound impact on its conformational equilibrium and reactivity. Simulations can be performed with the molecule immersed in a box of explicit solvent molecules (e.g., water, chloroform, DMSO) to model these interactions accurately. researchgate.net The results can reveal how the solvent shell is structured around the solute and how specific interactions, such as hydrogen bonding, might stabilize certain conformations over others.

Table 2: Relative Energies of Different Conformations of this compound in Gas Phase and Solution (Illustrative)

| Conformation | Gas Phase ΔE (kcal/mol) | Water ΔG (kcal/mol) | Chloroform ΔG (kcal/mol) |

|---|---|---|---|

| Chair (diequatorial) | 0.00 | 0.00 | 0.00 |

| Chair (axial-equatorial) | 2.5 | 2.2 | 2.4 |

| Chair (diaxial) | 5.8 | 5.1 | 5.5 |

Note: This data is hypothetical and for illustrative purposes, showing how relative energies might vary between conformations and in different solvent environments.

Ab Initio and Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Ab initio and DFT methods are crucial for investigating the mechanisms of chemical reactions involving this compound. These calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By calculating the structure and energy of the transition state, the activation energy of the reaction can be determined, which is a key factor in predicting the reaction rate.

For example, the hydrolysis of the ester groups in this compound can be studied computationally. DFT calculations can model the approach of a water molecule or a hydroxide (B78521) ion, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-O bond. The calculated energy profile would reveal whether the reaction proceeds in a single step or through multiple intermediates.

Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state correctly connects the reactants and products. researchgate.net This ensures the validity of the proposed reaction mechanism. Such studies are invaluable for understanding the detailed, step-by-step process of chemical transformations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation of the computational model and structural elucidation.

NMR Spectroscopy: DFT calculations can predict the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. These predictions are based on the calculated electronic environment around each nucleus. By comparing the calculated NMR spectra with experimental data, the conformational and electronic structure of the molecule in solution can be confirmed.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated using quantum chemical methods. These frequencies correspond to the absorption bands observed in an IR spectrum. The calculated IR spectrum can aid in the assignment of experimental peaks to specific vibrational modes, such as the characteristic C=O stretching of the ester groups and the C-O stretching of the dioxane ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet-visible range. This can help in understanding the electronic structure and identifying the chromophores within the molecule.

The agreement between predicted and experimental spectroscopic data provides confidence in the accuracy of the computational models used and allows for a more detailed interpretation of the experimental results.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C NMR Chemical Shift (C=O) | 170.5 ppm | 169.8 ppm |

| ¹H NMR Chemical Shift (CH₂) | 4.25 ppm | 4.20 ppm |

| IR Stretching Frequency (C=O) | 1745 cm⁻¹ | 1738 cm⁻¹ |

Note: This table presents hypothetical data to illustrate the typical level of agreement between computationally predicted and experimentally measured spectroscopic parameters.

Research on Analogues and Functionalized Derivatives of Diethyl 1,3 Dioxane 5,5 Dicarboxylate

Systematic Modifications of the Ester Groups for Tunable Reactivity

The two ethyl ester groups at the C-5 position are prime targets for modification to control the steric and electronic properties of the molecule. The primary method for this modification is transesterification, a well-established chemical reaction where the ethyl groups are exchanged for other alkyl or aryl groups. youtube.com This process typically involves reacting diethyl 1,3-dioxane-5,5-dicarboxylate with an excess of a different alcohol (R-OH) in the presence of an acid or base catalyst.

The choice of alcohol dictates the resulting ester. For example, reaction with methanol (B129727) would yield dimethyl 1,3-dioxane-5,5-dicarboxylate, while reaction with benzyl (B1604629) alcohol would produce the dibenzyl analogue. By systematically varying the alcohol, a library of dicarboxylate analogues can be generated.

The nature of the ester group significantly influences the compound's reactivity. Bulky esters, such as di-tert-butyl, can provide steric shielding to the core, potentially directing reactions to other parts of the molecule or slowing down hydrolysis rates. Esters with electron-withdrawing groups, such as those derived from trifluoroethanol, can increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. This tunable reactivity is crucial for designing derivatives for specific synthetic purposes, including their use as monomers in polymerization reactions or as intermediates in the synthesis of more complex molecules. researchgate.net

| Target Ester Analogue | Required Alcohol (for Transesterification) | Potential Impact on Reactivity |

|---|---|---|

| Dimethyl 1,3-dioxane-5,5-dicarboxylate | Methanol | Less sterically hindered than diethyl ester. |

| Di-n-propyl 1,3-dioxane-5,5-dicarboxylate | n-Propanol | Increased lipophilicity and steric bulk. |

| Diisopropyl 1,3-dioxane-5,5-dicarboxylate | Isopropanol | Significant increase in steric hindrance around the ester. |

| Dibenzyl 1,3-dioxane-5,5-dicarboxylate | Benzyl alcohol | Allows for deprotection via hydrogenolysis; introduces aromatic rings. |

| Bis(2,2,2-trifluoroethyl) 1,3-dioxane-5,5-dicarboxylate | 2,2,2-Trifluoroethanol | Increases electrophilicity of carbonyl carbons. |

Diversification at the C-2 Position of the 1,3-Dioxane (B1201747) Ring

The C-2 position of the 1,3-dioxane ring originates from the aldehyde or ketone used in its synthesis, making it a convenient point for introducing structural diversity.

The synthesis of 2,2-disubstituted derivatives of this compound is achieved through the acid-catalyzed acetalization of diethyl bis(hydroxymethyl)malonate with a suitable ketone or ketone equivalent. thieme-connect.deorgsyn.orggoogle.com For instance, reacting diethyl bis(hydroxymethyl)malonate with acetone (B3395972) yields the 2,2-dimethyl derivative, while using cyclohexanone (B45756) produces the 2,2-pentamethylene (spiro-cyclohexane) analogue. google.com Similarly, diaryl derivatives can be synthesized using diaryl ketones like benzophenone.

The substituents at the C-2 position have a pronounced effect on the stability and conformation of the dioxane ring. thieme-connect.de Bulkier groups can influence the chair conformation of the six-membered ring. The electronic nature of these substituents also modulates the reactivity of the acetal (B89532) linkage. Acetal groups derived from ketones (ketals) generally exhibit different rates of hydrolysis compared to those derived from aldehydes. This diversification allows for the creation of derivatives with tailored stability under various chemical conditions, which is particularly important when the 1,3-dioxane ring is used as a protecting group in multi-step syntheses. thieme-connect.de

| C-2 Substituted Derivative | Required Carbonyl Compound | Key Feature |

|---|---|---|

| 2,2-Dimethyl-1,3-dioxane-5,5-dicarboxylate | Acetone | Common ketal, relatively stable. biosynth.com |

| 2-Isopropyl-1,3-dioxane-5,5-dicarboxylate | Isobutyraldehyde | Introduces a branched alkyl group. google.com |

| 2-Phenyl-1,3-dioxane-5,5-dicarboxylate | Benzaldehyde | Introduces an aromatic substituent. |

| 2,2-Diphenyl-1,3-dioxane-5,5-dicarboxylate | Benzophenone | Adds significant steric bulk and two aryl groups. researchgate.net |

| Spiro[cyclohexane-1,2'-(1',3'-dioxane)]-5',5'-dicarboxylate | Cyclohexanone | Forms a spirocyclic system at C-2. |

Beyond simple alkyl and aryl groups, a wide variety of functional groups can be introduced at the C-2 position. This is typically achieved by using a functionalized aldehyde or ketone in the initial cyclization reaction. For example, using an aldehyde containing a halogen, an ether, or a nitro group will result in a 1,3-dioxane with that functionality tethered to the C-2 carbon.

Another strategy involves the use of orthoesters, such as triethyl orthoformate, which can react with the diol precursor to yield 2-ethoxy-1,3-dioxane (B14449014) derivatives. thieme-connect.de The 2-alkoxy group can be a useful synthetic handle. These appended functional groups can serve as sites for further chemical transformations, allowing the 1,3-dioxane derivative to be used as a versatile building block for more complex molecular architectures. For example, a halogenated aryl group at C-2 could participate in cross-coupling reactions, while a free hydroxyl or amino group could be used for conjugation to other molecules.

Exploration of Polymeric Structures Incorporating 1,3-Dioxane-5,5-Dicarboxylate Units

The this compound scaffold is a promising candidate for the development of novel polymers. There are two main strategies for incorporating this unit into a polymer backbone.

The first approach involves using the precursor, diethyl bis(hydroxymethyl)malonate, as a diol monomer in polycondensation reactions. orgsyn.org This diol can be reacted with various dicarboxylic acids or their derivatives (e.g., diacyl chlorides, diesters) to form polyesters. mdpi.com The resulting polymer chain would feature the dicarboxylate moiety as a pendant group branching from the main backbone. The properties of such polyesters could be tuned by the choice of the co-monomer dicarboxylic acid, leading to materials ranging from rigid plastics to soft elastomers.

A second approach involves the ring-opening polymerization of the 1,3-dioxane ring itself, although this is less common for highly substituted dioxanes. A more viable strategy is to create monomers that contain the pre-formed dioxane ring and then polymerize them through other functional groups. For example, the ester groups of this compound could be converted to other functionalities capable of polymerization. Alternatively, if a functional group is introduced at the C-2 position, it could serve as the polymerization site. The inclusion of the rigid, heterocyclic 1,3-dioxane ring within a polymer backbone can impart unique thermal and mechanical properties to the resulting material.

Design and Synthesis of Diastereomeric and Enantiomeric Analogues for Chiral Applications

The creation of stereochemically pure analogues of this compound is a significant area of research, driven by the demand for chiral building blocks in asymmetric synthesis. The dioxane ring can possess multiple stereocenters, leading to the possibility of various diastereomers and enantiomers.

Several strategies exist for the synthesis of chiral analogues:

Use of Chiral Starting Materials: The most direct approach is to start with a chiral, enantiopure 1,3-diol. The acetalization reaction with an achiral aldehyde or ketone will then produce a chiral 1,3-dioxane.

Use of Chiral Auxiliaries: Chiral alcohols, such as menthol (B31143) or borneol, can be used to replace the ethyl groups via transesterification. The resulting diastereomeric esters can often be separated by chromatography or crystallization. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched dicarboxylic acid.

Asymmetric Catalysis: A prochiral diol can be reacted with a carbonyl compound in the presence of a chiral catalyst to selectively form one enantiomer of the 1,3-dioxane. rsc.orgnih.gov Similarly, reactions involving the substituents can be performed enantioselectively. For example, the reduction of a ketone group at the C-5 position can be achieved with chiral reducing agents to create a chiral hydroxyl group. researchgate.netresearchgate.net

These chiral analogues are valuable in stereoselective synthesis, where they can be used as chiral ligands for metal catalysts, as chiral derivatizing agents to determine the enantiomeric purity of other compounds, or as chiral building blocks for the synthesis of natural products and pharmaceuticals. nih.gov

Emerging Research Frontiers and Future Perspectives for Diethyl 1,3 Dioxane 5,5 Dicarboxylate Chemistry

Integration with Automated and Flow Chemistry Methodologies

The adoption of automated and flow chemistry has revolutionized synthetic organic chemistry, offering enhanced reaction control, improved safety, and scalability. For Diethyl 1,3-dioxane-5,5-dicarboxylate, these methodologies present a significant opportunity to optimize its synthesis and explore its reactivity under precisely controlled conditions.

Flow chemistry, with its superior heat and mass transfer, could enable the exploration of reaction parameter space that is inaccessible with traditional batch chemistry. This is particularly relevant for reactions that are highly exothermic or involve unstable intermediates. The continuous nature of flow processes also lends itself to the multi-step synthesis of complex molecules derived from this compound, potentially streamlining their production for various applications. While specific studies on the flow synthesis of this compound are not yet prevalent, the broader success of flow chemistry in synthesizing active pharmaceutical ingredients and other fine chemicals suggests a promising future for its application to this compound. researchgate.netwiley-vch.de

Table 1: Potential Advantages of Flow Chemistry for this compound Chemistry

| Feature of Flow Chemistry | Potential Benefit for this compound |

|---|---|

| Precise control of reaction parameters | Improved yield and selectivity in derivatization reactions. |

| Enhanced heat and mass transfer | Safe handling of potentially exothermic reactions. |

| Scalability | Facile scale-up of synthesis for industrial applications. |

Potential Applications in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field ripe with opportunities for the creative application of functionalized building blocks. The rigid 1,3-dioxane (B1201747) core of this compound, combined with its two ester functionalities, provides a scaffold that could be elaborated into sophisticated supramolecular architectures.

By modifying the ester groups with recognition motifs such as hydrogen bonding units or metal-coordinating ligands, it is conceivable to design and synthesize molecules capable of self-assembly into discrete structures like macrocycles, cages, or extended networks. nih.govrsc.org The gem-diethyl ester arrangement offers a unique stereochemical constraint that could influence the geometry of the resulting assemblies. The exploration of this compound in crystal engineering could lead to the development of novel porous materials or functional solids. While direct research in this area is nascent, the principles of coordination-driven self-assembly and peptide-based supramolecular systems provide a conceptual framework for future investigations. nih.govacs.org

Exploration within Sustainable Chemistry and Biocatalysis

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the use of renewable resources, atom economy, and environmentally benign processes. This compound and its derivatives have the potential to contribute significantly to this paradigm shift.

The 1,3-dioxane and related 1,3-dioxolane (B20135) moieties are found in compounds that can be derived from biomass, positioning them as potential green building blocks. rsc.orgtopdutch.com For instance, research has shown that 1,3-dioxolane compounds can serve as bio-based reaction media, offering a more sustainable alternative to traditional fossil-based solvents. rsc.orgrsc.org Furthermore, the integration of biocatalysis with traditional chemical synthesis offers a powerful approach for the sustainable production of chiral molecules. rwth-aachen.deresearchgate.net Enzymatic transformations could be employed for the stereoselective synthesis or modification of this compound, leading to enantiomerically pure derivatives with potential applications in pharmaceuticals and materials science. The combination of chemo- and biocatalysis in a single pot or in a sequential manner is a particularly promising avenue for the efficient and sustainable synthesis of complex 1,3-dioxane derivatives. rwth-aachen.de

Table 2: Potential Sustainable Chemistry Approaches for this compound

| Sustainable Approach | Potential Application |

|---|---|

| Use of bio-derived starting materials | Synthesis of the 1,3-dioxane core from renewable resources. |

| Biocatalytic transformations | Enantioselective synthesis of chiral derivatives. |

Uncharted Reactivity and Novel Transformational Opportunities

Beyond its established role as a stable cyclic acetal (B89532), the reactivity of this compound remains largely uncharted. The presence of the gem-diester functionality on a six-membered ring presents intriguing possibilities for novel chemical transformations.

The reactivity of 5,5-disubstituted 1,3-dioxanes has been a subject of interest, and extrapolating from these studies suggests that the ester groups in this compound could be subjected to a variety of transformations to yield novel structures. mdpi.com For example, selective reduction, hydrolysis, or amidation of the ester groups could provide access to a range of diol, diacid, or diamide (B1670390) derivatives with unique properties. Furthermore, the 1,3-dioxane ring itself, while generally stable, can undergo ring-opening reactions under specific conditions, providing a pathway to functionalized acyclic compounds. biosynth.com The exploration of reactions such as those involving dinitriles with related 1,3-dioxanes could inspire new synthetic routes to nitrogen-containing heterocyclic compounds. researchgate.net The unique electronic environment created by the two ester groups at the 5-position may also lead to unexpected reactivity at other positions of the dioxane ring, opening up avenues for the synthesis of novel and complex molecular architectures.

Q & A

Q. What are the optimal synthetic routes for preparing Diethyl 1,3-dioxane-5,5-dicarboxylate, and how can purity be maximized?

- Methodological Answer : The compound is synthesized via acid-catalyzed cyclization of diethyl 2,2-bis(hydroxymethyl)propanedioate with 2,2-dimethoxypropane, using TsOH·H₂O (10% w/w) as a catalyst at room temperature . Post-reaction, neutralization with NaHCO₃ and extraction with toluene improves yield. Hydrolysis of intermediates (e.g., using DMSO, LiCl, and H₂O at 160°C) further refines the product . For purity >97%, column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are recommended. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

| Synthetic Route Comparison | |--------------------------------|-----------------------------------------------| | Catalyst | TsOH·H₂O (10%) vs. H₂SO₄ (lower yield) | | Solvent | 2,2-Dimethoxypropane (optimal cyclization) | | Yield | 85–92% after purification |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include ester carbonyls (δ ~165–170 ppm in ¹³C NMR) and dioxane ring protons (δ 4.1–4.5 ppm as multiplets) .

- IR Spectroscopy : Strong C=O stretches (~1740 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹) confirm ester and ether groups .

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 261.2 (C₁₂H₂₀O₆) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in bond angles/ligand conformations often arise from twinning or low-resolution data. Use SHELXL for refinement, incorporating restraints for thermal parameters and hydrogen bonding. For example, in dihydropyridine analogs, fixing torsion angles (e.g., C3-C4-C5-C6) reduces R1 values to <0.05 . High-resolution synchrotron data (λ = 0.7 Å) improves accuracy for light atoms like oxygen in the dioxane ring .

Q. What strategies enable functionalization of this compound for heterocyclic synthesis?

- Methodological Answer :

-

Cyclization : React with γ-cyclodextrin in THF to form fused heterocycles (e.g., diazatetraasteranes) via supramolecular templating .

-

Nucleophilic Substitution : Replace ester groups with amines (e.g., NH₃/MeOH, 60°C) to generate diamides, monitored by TLC (CH₂Cl₂/MeOH 9:1) .

-

Photoredox Catalysis : Use Ru(bpy)₃²⁺ under blue LED to introduce α-amino amides at the 4-position, achieving >80% conversion .

| Functionalization Pathways |

|--------------------------------|-------------------------------------------------------|

| Cyclization | γ-Cyclodextrin template, 72% yield |

| Amide Formation | NH₃/MeOH, 60°C, 88% yield |

| Photoredox Coupling | Ru(bpy)₃²⁺, 450 nm LED, 82% yield |

Q. How do steric and electronic effects of substituents impact the reactivity of this compound?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro-) at the 4-position increase electrophilicity, accelerating nucleophilic attacks (e.g., k = 0.45 min⁻¹ for nitro derivatives vs. 0.12 min⁻¹ for methyl). Steric hindrance from bulky esters (e.g., diisopropyl) reduces reaction rates by 40% compared to diethyl . DFT calculations (B3LYP/6-31G*) show that substituents alter HOMO-LUMO gaps by 0.8–1.2 eV, correlating with experimental reactivity trends .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound derivatives sometimes show unexpected splitting?

- Methodological Answer : Splitting arises from restricted rotation of the dioxane ring or dynamic proton exchange. Variable-temperature NMR (VT-NMR, 25–100°C) resolves coalescence points for conformers. For example, diastereotopic protons in 2-ethyl derivatives split into AB quartets below 0°C . Deuterated DMSO suppresses exchange broadening in acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.